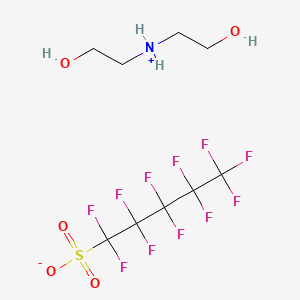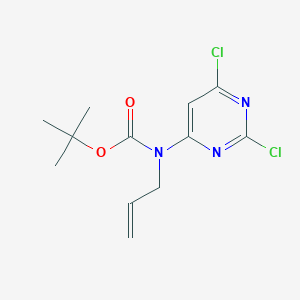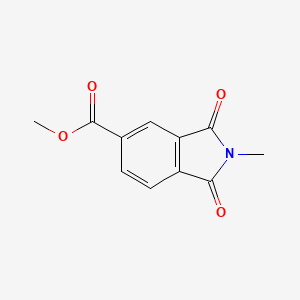
Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate is a chemical compound with the molecular formula C10H9NO4 It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in one of its rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate can be synthesized through the reaction of N-methylformamide with trimellitic anhydride. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-1,3-dioxoisoindoline-5-carboxylic acid: This compound is structurally similar but lacks the methyl ester group.
Methyl 1,3-dioxo-2H-isoindole-5-carboxylate: Another related compound with slight structural variations.
Uniqueness
Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate is unique due to its specific functional groups and the resulting chemical properties. These unique features make it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C11H9NO4 |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
methyl 2-methyl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C11H9NO4/c1-12-9(13)7-4-3-6(11(15)16-2)5-8(7)10(12)14/h3-5H,1-2H3 |
Clé InChI |
QJXYRQZMVBPHIS-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


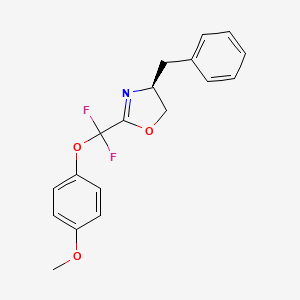
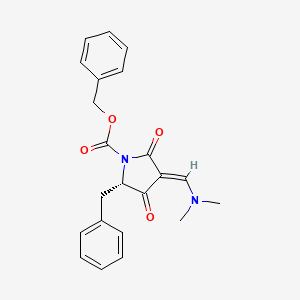
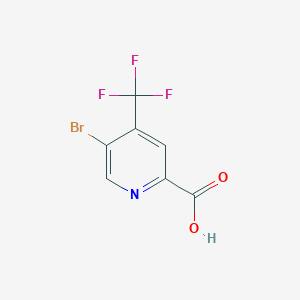
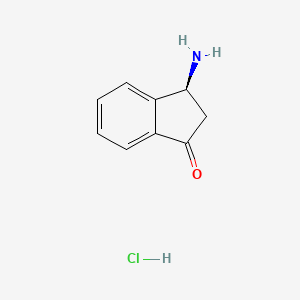
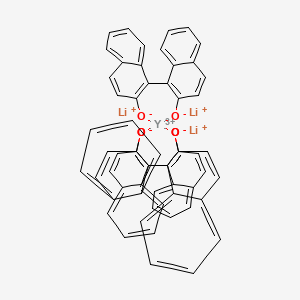

![Methyl (2S)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-3-hydroxy-propanoate](/img/structure/B12847722.png)
